molecular formula C14H19FN2O2 B12958963 Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate

Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate

Cat. No.: B12958963
M. Wt: 266.31 g/mol
InChI Key: GZNUIJROYMLLOS-UHFFFAOYSA-N
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Description

Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate: is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the scalable process for synthesizing piperidin-4-yl-carbamates involves similar steps with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur, especially at the carbamate group.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized piperidine derivatives.

    Reduction: Reduced carbamate derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. For instance, it can inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This action is beneficial in conditions where increased acetylcholine levels are desired, such as in Alzheimer’s disease.

Comparison with Similar Compounds

  • Benzyl (piperidin-4-ylmethyl)carbamate
  • Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate
  • (4-Trifluoromethyl-piperidin-4-YL)-carbamic acid benzyl ester

Uniqueness:

Biological Activity

Benzyl (4-(fluoromethyl)piperidin-4-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, neuroprotective effects, and implications for drug development.

Chemical Structure and Properties

This compound features a piperidine ring with a fluoromethyl group and a benzyl carbamate moiety. The presence of the fluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

1. Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, similar piperidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria:

CompoundTarget BacteriaMIC (μg/mL)
Compound AStaphylococcus aureus (MRSA)0.78
Compound BEnterococcus faecium (VREfm)3.125
Benzyl CarbamateE. coliNot Active

These findings suggest that modifications to the piperidine structure can enhance antibacterial potency, particularly against resistant strains such as MRSA and VREfm .

2. Neuroprotective Effects

The structural similarity of this compound to known neuroactive agents suggests potential neuroprotective effects. Preliminary studies have indicated that piperidine derivatives may protect neuronal cells from oxidative stress and apoptosis, making them candidates for further exploration in neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects remains under investigation. Molecular docking studies have indicated potential interactions with various biological targets, including receptors involved in bacterial resistance mechanisms and neuroprotection pathways . Understanding these interactions is crucial for optimizing the compound's efficacy.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of piperidine derivatives, this compound was tested against multiple bacterial strains. The results demonstrated significant inhibition of growth in MRSA and VREfm, with MIC values comparable to established antibiotics .

Case Study 2: Neuroprotection in Cell Models

Another investigation focused on the neuroprotective effects of piperidine derivatives in cell culture models exposed to oxidative stress. The results indicated that compounds similar to this compound could reduce cell death rates significantly compared to untreated controls, suggesting a protective role against neurodegeneration .

Properties

Molecular Formula

C14H19FN2O2

Molecular Weight

266.31 g/mol

IUPAC Name

benzyl N-[4-(fluoromethyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C14H19FN2O2/c15-11-14(6-8-16-9-7-14)17-13(18)19-10-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,17,18)

InChI Key

GZNUIJROYMLLOS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CF)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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